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Compound of Interest

N-(6-Chloro-3-formylpyridin-2-
Compound Name:
yl)pivalamide

Cat. No.: B170417

An In-Depth Technical Guide to the Molecular Structure of N-(6-Chloro-3-formylpyridin-2-
yl)pivalamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure,
synthesis, and key chemical characteristics of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide
(CAS No. 127446-34-8). This compound is a multifunctional pyridine derivative, incorporating a
sterically hindered pivalamide group, a reactive formyl moiety, and a chloro substituent on the
core heterocyclic scaffold. Such substituted pyridines are of significant interest to researchers
in medicinal chemistry and materials science due to their prevalence in biologically active
molecules and functional materials.[1] This document will deconstruct the molecule's
architecture, propose a logical synthetic pathway, predict its spectroscopic signatures, and
discuss the chemical implications of its unique structural features, providing a foundational
resource for professionals in drug development and chemical research.

Introduction and Core Molecular Identity

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is an organic compound with the chemical
formula C11H13CIN202 and a molecular weight of 240.69 g/mol .[2][3][4] Its structure is built
upon a pyridine ring, a foundational heterocycle in numerous pharmaceutical agents.[1][5] The
pyridine core is strategically functionalized with three distinct substituents that dictate its overall
chemical personality: a pivalamide group at the C2 position, a formyl (aldehyde) group at the
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C3 position, and a chlorine atom at the C6 position. This specific arrangement of functional
groups makes it a valuable intermediate for synthesizing more complex molecular targets.

Key Chemical Identifiers:

IUPAC Name: N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide[6]

CAS Number: 127446-34-8[2][3][6]

Molecular Formula: C11H13CIN202[2][3][4]

SMILES: CC(C)(C)C(=0)NC1=C(C=CC(=N1)Cl)C=0[6]

Deconstruction of the Molecular Architecture

The unique chemical behavior of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide arises from
the interplay of its constituent parts. Understanding each component is crucial to predicting its
reactivity and potential applications.

Caption: Molecular structure of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide.

The Pyridine Core

The central scaffold is a pyridine ring, an aromatic heterocycle where one CH group of a
benzene ring is replaced by a nitrogen atom. This nitrogen atom is more electronegative than
carbon, leading to an overall electron-deficient character for the ring system. This inherent
electron deficiency makes the pyridine ring less susceptible to classical electrophilic aromatic
substitution compared to benzene and deactivates the ring towards reactions like the Vilsmeier-
Haack formylation.[7]

The N-Pivalamide Substituent (C2)

Attached to the C2 position via a nitrogen atom is a pivalamide (or trimethylacetamide) group.
This functional group has two defining characteristics:

e Amide Functionality: The amide bond (-NH-C=0) can participate in hydrogen bonding and
influences the electronic properties of the pyridine ring.
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 Steric Hindrance: The most significant feature is the bulky tert-butyl group. This steric bulk
physically shields the amide bond, making it exceptionally stable towards hydrolysis.[8] It
also restricts rotation around the C2-N bond, influencing the molecule's preferred
conformation and potentially forcing the adjacent formyl group to orient itself in a specific
manner. This group is typically introduced by reacting an aminopyridine with pivaloyl
chloride.[9][10]

The Formyl Substituent (C3)

The formyl group (-CHO) at the C3 position is a powerful electron-withdrawing group and a
versatile chemical handle.

» Electronic Effect: It further decreases the electron density of the pyridine ring, enhancing its
electrophilic character.

o Reactivity: As an aldehyde, it is a primary site for subsequent chemical transformations. It
can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or undergo
condensation reactions to form Schiff bases or C-C bonds.[11]

o Conformational Influence: There is a strong possibility of an intramolecular hydrogen bond
forming between the amide proton (N-H) and the formyl oxygen. This interaction would
create a stable six-membered pseudo-ring, significantly locking the conformation of the side
chains relative to the pyridine core.

The Chloro Substituent (C6)

The chlorine atom at the C6 position is an electronegative halogen that influences the
molecule's reactivity through inductive electron withdrawal. It also serves as a potential leaving
group for nucleophilic aromatic substitution (SnAr) reactions, a pathway that is viable on the
electron-deficient pyridine ring.

Proposed Synthetic Pathway

The synthesis of substituted pyridines can be challenging, but a logical and modular route to N-
(6-Chloro-3-formylpyridin-2-yl)pivalamide can be devised from commercially available
starting materials.[5][12][13] The proposed pathway involves two key transformations: N-
acylation followed by a directed formylation.
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Step 1: N-Pivaloylation of 2-Amino-6-chloropyridine The synthesis would logically commence
with 2-amino-6-chloropyridine. The primary amine is a nucleophile that can be readily acylated.
[11][14]

e Protocol: 2-amino-6-chloropyridine is dissolved in an anhydrous aprotic solvent like
dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as
triethylamine (EtsN), is added to scavenge the HCI byproduct. The solution is cooled in an
ice bath, and pivaloyl chloride is added dropwise.[9][15] The reaction is stirred until
completion, followed by an aqueous workup to isolate the product, N-(6-chloropyridin-2-

yl)pivalamide.

Step 2: Vilsmeier-Haack Formylation With the C2-amino group protected and acylated, the next
step is to introduce the formyl group at the C3 position. The Vilsmeier-Haack reaction is a
powerful method for formylating electron-rich aromatic compounds, but it can also be applied to
certain heterocyclic systems.[16][17] The ortho-pivalamide group, being an activating group,
can help direct the electrophilic Vilsmeier reagent to the adjacent C3 position.

o Protocol: The Vilsmeier reagent is first prepared by slowly adding phosphorus oxychloride
(POCI5) to ice-cold N,N-dimethylformamide (DMF).[16] The substrate, N-(6-chloropyridin-2-
yl)pivalamide, is then added to the pre-formed reagent, and the mixture is heated. The
reaction proceeds through an electrophilic attack on the pyridine ring to form an iminium salt,
which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.
[16]

@-(B-ChIom-3—f0rmylpyndin-2-yl)pivalarnide )

N-(6-chloropyridin-2-yl)pivalamide

2-Amino-6-chloropyridine
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Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data for Structural
Verification
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While experimental data is the ultimate arbiter, the molecular structure allows for the confident
prediction of key spectroscopic signatures essential for its identification and characterization.
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Technique Predicted Signature Rationale
The aldehyde proton is highly
deshielded. The two pyridine
* 0 9.5-10.5 ppm (s, 1H, - protons are doublets in the
CHO)e+ 6 8.0-9.0 ppm (br s, 1H, aromatic region. The nine
1H NMR -NH)+ & 7.5-8.5 ppm (d, 2H, protons of the sterically bulky
Pyridine-H)e & 1.3-1.5 ppm (s, tert-butyl group are equivalent
9H, -C(CHs3)3) and appear as a sharp singlet.
The amide proton is often
broad.
Carbonyl carbons are
* 0 185-195 ppm (Aldehyde o ) )
] significantly downfield. The five
C=0)+ 5 170-180 ppm (Amide o
distinct carbons of the
C=0)+ 5 110-160 ppm (5 ) o )
. o substituted pyridine ring will
13C NMR signals, Pyridine-C)* 6 ~40

ppm (Quaternary C, tert-butyl)e
0 ~27 ppm (Methyl C, tert-
butyl)

appear in the aromatic region.
The two types of carbons in
the pivaloyl group will be in the

aliphatic region.

IR Spectroscopy

¢ ~3300 cm~1 (N-H stretch,
amide)s ~2800 & ~2700 cm™1
(C-H stretch, aldehyde)s ~1700
cm~1 (C=0 stretch, aldehyde).
~1680 cm~t (C=0 stretch,
amide | band)s ~1600 & ~1450
cm~1 (C=C/C=N stretches,
pyridine ring)

Each functional group provides
a characteristic absorption
band. The two carbonyl groups
will have distinct, strong peaks.
The N-H stretch and the
characteristic aldehyde C-H
stretches are also key

diagnostic signals.

Mass Spec (El)

« M* peak at m/z 240 M*+2
peak at m/z 242 (approx. 1/3
intensity of M+*)e Fragmentation
peak at m/z 184 (loss of tert-
butyl group)e Fragmentation

peak at m/z 85 (pivaloyl cation)

The molecular ion peak will
confirm the molecular weight.
The presence of one chlorine
atom will produce a
characteristic 3:1 isotopic
pattern for the molecular ion.
Common fragmentation

patterns include loss of the
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bulky tert-butyl group or
cleavage of the amide bond.

Conclusion: A Versatile Chemical Building Block

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a meticulously designed molecule whose
structure offers a unique combination of stability and reactivity. The sterically hindered
pivalamide group provides a robust protecting function for the C2-amino group, while the C3-
formyl and C6-chloro substituents serve as versatile handles for further synthetic elaboration.
This structural arrangement makes the compound an ideal intermediate for constructing
complex, highly substituted pyridine derivatives, which are sought-after scaffolds in the
development of novel pharmaceuticals and advanced functional materials. Researchers can
leverage the distinct reactivity of each functional group to build molecular complexity in a
controlled and predictable manner.

References
Donohoe, T. J., et al. (n.d.). Synthesis of Substituted Pyridines via Formal (3+3)

Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic
Chemistry - ACS Publications.

e Liu, S., & Liebeskind, L. S. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
PMC - NIH.

e ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.

o Wikipedia. (n.d.). Pyridine.

e Organic Chemistry Portal. (n.d.). Pyridine synthesis.

e (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

e ChemicalBook. (n.d.). 2-Aminopyridine.

o ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

o American Chemical Society. (2025). C3-Formylation of Pyridines via Streptocyanine
Intermediates.

o Wikipedia. (n.d.). 2-Aminopyridine.

o J&K Scientific. (n.d.). N-(6-Chloro-3-formylpyridin-2-yl)pivalamide | 127446-34-8.

e AMERICAN ELEMENTS. (n.d.). N-(6-Chloro-3-formylpyridin-2-yl)pivalamide.

o ChemSpider. (n.d.). N-pivaloylation of an amine.

e Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.

o ResearchGate. (n.d.). Reagent and conditions: a) Pivaloyl chloride, Et3N, n-BuLi, THF,....

e ChemuUniverse. (n.d.). N-(6-CHLORO-3-FORMYLPYRIDIN-2-YL)PIVALAMIDE [P45677].

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b170417?utm_src=pdf-body
https://www.benchchem.com/product/b170417?utm_src=pdf-body
https://www.benchchem.com/product/b170417?utm_src=pdf-body
https://www.benchchem.com/product/b170417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Benchchem. (n.d.). Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile.
e Hoffman Fine Chemicals. (n.d.). CAS 127446-34-8 | N-(6-Chloro-3-formylpyridin-2-
yl)pivalamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b170417#n-6-chloro-3-formylpyridin-2-yl-pivalamide-molecular-structure
https://www.benchchem.com/product/b170417#n-6-chloro-3-formylpyridin-2-yl-pivalamide-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b170417?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

